molecular formula C25H31NO B1668076 (+)-Butaclamol CAS No. 36504-93-5

(+)-Butaclamol

Cat. No.: B1668076
CAS No.: 36504-93-5
M. Wt: 361.5 g/mol
InChI Key: ZZJYIKPMDIWRSN-TZBSWOFLSA-N
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Description

Butaclamol is a chemical compound known for its role as a dopamine receptor antagonist. It is primarily used in research settings and has not been marketed as a therapeutic drug. The compound is known for its ability to bind to dopamine receptors, particularly the D2 subtype, and block the actions of dopamine .

Scientific Research Applications

Butaclamol has several applications in scientific research:

    Chemistry: Used as a reference compound in studies involving dopamine receptor antagonists.

    Biology: Helps in understanding the role of dopamine receptors in various biological processes.

    Medicine: Used in preclinical studies to investigate the potential therapeutic effects of dopamine receptor antagonists.

    Industry: Limited use in the development of new antipsychotic drugs.

Chemical Reactions Analysis

Types of Reactions: Butaclamol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can yield modified aromatic rings .

Mechanism of Action

Butaclamol exerts its effects by binding to dopamine receptors, particularly the D2 subtype, and blocking the actions of dopamine. This antagonistic action prevents dopamine from exerting its effects on the receptor, thereby modulating the dopaminergic signaling pathways. The compound’s stereoselectivity plays a crucial role in its binding affinity and efficacy .

Comparison with Similar Compounds

Uniqueness: Butaclamol is unique due to its high affinity for the D2 dopamine receptor and its stereoselective binding properties. Unlike some other dopamine receptor antagonists, Butaclamol has not been marketed as a therapeutic drug, making it primarily a research tool .

Properties

CAS No.

36504-93-5

Molecular Formula

C25H31NO

Molecular Weight

361.5 g/mol

IUPAC Name

(1R,6R,8R)-6-tert-butyl-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaen-6-ol

InChI

InChI=1S/C25H31NO/c1-24(2,3)25(27)13-14-26-16-21-19-9-5-4-7-17(19)11-12-18-8-6-10-20(23(18)21)22(26)15-25/h4-10,21-22,27H,11-16H2,1-3H3/t21-,22-,25-/m1/s1

InChI Key

ZZJYIKPMDIWRSN-TZBSWOFLSA-N

Isomeric SMILES

CC(C)(C)[C@]1(CCN2C[C@@H]3C4=CC=CC=C4CCC5=C3C(=CC=C5)[C@H]2C1)O

SMILES

CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O

Canonical SMILES

CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O

Appearance

Solid powder

36504-93-5

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

36504-94-6 (hydrochloride)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Butaclamol;  AY-23,028;  AY 23,028;  AY23,028;  AY-23028;  AY 23028;  AY23028;  (-)-Butaclamol;  Butaclamol;  Butaclamol, (-)- l;  (-)Butaclamol;  l-Butaclamol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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